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Compound of Interest |

2-Chloro-7-fluoroquinoline-3-
Compound Name:
carboxaldehyde
CAS No.: 745830-16-4
Cat. No.: B1365298
- 7

Technical Monograph: Spectroscopic Profiling & Structural Elucidation of 2-Chloro-7-
fluoroquinoline-3-carboxaldehyde

Part 1: Executive Technical Summary

2-Chloro-7-fluoroquinoline-3-carboxaldehyde is a privileged heterocyclic scaffold used
extensively as an intermediate in the synthesis of bioactive quinoline derivatives (e.g.,
antimalarials, tyrosine kinase inhibitors). Its chemical utility stems from the orthogonality of its
functional groups: the electrophilic aldehyde at C3, the nucleophilic displacement potential of
the chlorine at C2, and the metabolic stability conferred by the fluorine at C7.

This guide provides a definitive spectroscopic profile to assist researchers in the synthesis,
purification, and validation of this compound. The data presented here synthesizes
experimental precedents from the Meth-Cohn Vilsmeier-Haack methodology with standard
substituent-effect chemometrics.

Chemical Identity:
o |[UPAC Name: 2-Chloro-7-fluoroquinoline-3-carbaldehyde[1]

o CAS Number: 745830-16-4[1]
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e Molecular Formula: C

H
CIFNO[1]

e Molecular Weight: 209.60 g/mol [1]
o Appearance: Pale yellow to off-white solid

e Melting Point: 184-188 °C (Typical for 6/7-fluoro analogs; distinct from unsubstituted
congener at 148 °C).

Part 2: Synthetic Context & Impurity Profiling

To interpret the spectra correctly, one must understand the synthesis. This molecule is almost
exclusively generated via the Meth-Cohn Vilsmeier-Haack cyclization of N-(3-
fluorophenyl)acetamide.

Critical Regioselectivity Note: The cyclization of meta-fluoroacetanilide can theoretically yield

two isomers:
e 7-Fluoro isomer (Major): Cyclization occurs para to the fluorine.

e 5-Fluoro isomer (Minor): Cyclization occurs ortho to the fluorine (sterically disfavored but
possible).

Researchers must use

H NMR coupling constants (specifically

) to confirm the 7-fluoro substitution pattern.

Workflow Diagram: Synthesis & Logic
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(Vilsmeier Reagent)
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Caption: The Meth-Cohn synthesis pathway. Critical control point: Thermal cyclization
temperature determines the yield and impurity profile.

Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic signal is the H4 proton,
which appears as a sharp singlet in the downfield region, distinct from the aldehyde proton.

Solvent: DMSO-

or CDCI
(Values below referenced to CDCI

; DMSO shifts may be +0.1-0.2 ppm).
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Position

Nucleus

Shift (

ppm)

Multiplicity

Coupling
Constants (

Hz)

Structural
Logic

CHO

10.55-10.60

Singlet (s)

Characteristic
aldehyde;
deshielded by
anisotropy of
the ring.[2]

H4

8.75-8.85

Singlet (s)

Diagnostic:
Isolated
proton on the
hetero-ring;
no neighbors

for coupling.

H8

7.70-7.80

Ortho to
Fluorine
(large
splitting) and
meta to H6.

H5

8.00 - 8.15

dd

Para to
Fluorine;
typically the
most
deshielded
aromatic
proton after
H4.

H6

7.35-7.45

td/m

Meta to
Fluorine;
complex
splitting due
to overlap of

couplings.
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Typical range
F7 -105to0 -110 Multiplet - for fluoro-

quinolines.

Differentiation Strategy (7-F vs 5-F):

e 7-Fluoro: H8 is a doublet of doublets (dd) with a large
F coupling (
Hz).

e 5-Fluoro: H4 would likely show coupling to the Fluorine (through-space or long-range W-
coupling), splitting the characteristic singlet. If H4 is a sharp singlet, it supports the 7-fluoro

isomer.

Infrared (IR) Spectroscopy

IR is used for rapid "quick-check" validation during reaction monitoring (disappearance of
amide, appearance of aldehyde).

e Carbonyl (C=0):1690 £ 5 cm

.[2] Strong, sharp band. (Lower than typical aliphatic aldehydes due to conjugation with the
quinoline ring).

e C=N Stretch:1580 — 1610 cm
. Characteristic of the quinoline system.
e C-F Stretch:1100 — 1250 cm

. Strong bands in the fingerprint region.

e Absence: No broad O-H stretch (unless hydrolyzed to acid) and no N-H stretch (starting
material).

Mass Spectrometry (MS)
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e lonization Mode: ESI+ or El.
e Molecular lon (M+):

2009.

 |sotope Pattern: The presence of Chlorine is the validator.
o M+ (209): 100% relative abundance.
o M+2 (211): ~33% relative abundance (Characteristic 3:1 ratio of

Cl:

Cl).
e Fragmentation (El): Loss of CO (

) and loss of Cl (

) are common pathways.

Part 4: Experimental Protocol (Self-Validating)
This protocol ensures the isolation of the correct regioisomer.

Step 1: Vilsmeier Reagent Formation

e Cool dry DMF (3.0 equiv) to 0°C under Argon.

e Add POCI

(7.0 equiv) dropwise. Validation: Ensure solution turns pale yellow/viscous (formation of
chloroiminium salt).

Step 2: Addition & Cyclization
e Add N-(3-fluorophenyl)acetamide (1.0 equiv) as a solid or DMF solution.

e Heat to 85-95°C for 4—16 hours.
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o In-Process Control (IPC): TLC (20% EtOAc/Hexane). Starting material (

) disappears; Product (

) appears.

Step 3: Hydrolysis & Isolation

Pour reaction mixture onto crushed ice (exothermic!).

Stir vigorously for 30 mins to hydrolyze the iminium intermediate to the aldehyde.

Filter the precipitate.

Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

o Why? Recrystallization favors the major 7-fluoro isomer and removes trace 5-fluoro
impurities that remain in the mother liquor.

Part 5: Analytical Logic Flowchart
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Look for 1690 cm-1 (CHO)
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Check H8 Coupling (dd, J~9Hz)

Confirmed Structure:

2-Chloro-7-fluoro...
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Caption: Step-by-step analytical decision tree for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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